1-(3-fluorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-fluorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a phenylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Phenylbutan-2-yl Group: The phenylbutan-2-yl group can be attached through a Friedel-Crafts alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenated solvents, catalysts like palladium (Pd) or platinum (Pt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-fluorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 1-(3-bromophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 1-(3-methylphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(3-fluorophenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H19FN4O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-(4-phenylbutan-2-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H19FN4O/c1-14(10-11-15-6-3-2-4-7-15)21-19(25)18-13-24(23-22-18)17-9-5-8-16(20)12-17/h2-9,12-14H,10-11H2,1H3,(H,21,25) |
InChI Key |
JVRHKJFSWAYXJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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